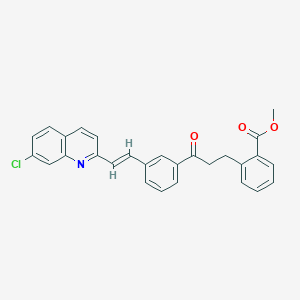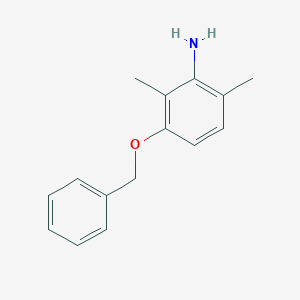
2,6-Dimethyl-3-(phenylmethoxy)-aniline
Overview
Description
2,6-Dimethyl-3-(phenylmethoxy)-aniline is a chemical compound that is not directly studied in the provided papers. However, the papers do provide insights into related compounds and reactions that can help infer some aspects of its chemistry. The first paper discusses the degradation of 2,6-dimethyl-aniline (2,6-DMA) by hydroxyl radicals, which is relevant to understanding the reactivity of the methyl groups on the aromatic ring of similar compounds . The second paper describes a reaction involving aniline and formaldehyde, which could be related to the synthesis of compounds similar to 2,6-Dimethyl-3-(phenylmethoxy)-aniline .
Synthesis Analysis
While the exact synthesis of 2,6-Dimethyl-3-(phenylmethoxy)-aniline is not described, the reaction of aniline with formaldehyde as mentioned in the second paper could be a starting point for synthesizing similar compounds . The revised structure of the product in this reaction suggests that under certain conditions, aniline derivatives can react with formaldehyde to form complex structures, which could potentially be modified to synthesize the compound .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-3-(phenylmethoxy)-aniline would consist of an aniline core with two methyl groups at the 2 and 6 positions and a phenylmethoxy group at the 3 position. The papers do not provide direct information on the molecular structure of this specific compound, but the structure revision in the second paper indicates that aniline derivatives can undergo structural changes under certain reaction conditions .
Chemical Reactions Analysis
The first paper provides valuable information on the chemical reactivity of 2,6-dimethyl-aniline with hydroxyl radicals . It suggests that the methyl groups on the aromatic ring are not susceptible to attack by hydroxyl radicals, which could imply that in 2,6-Dimethyl-3-(phenylmethoxy)-aniline, the methyl groups might also exhibit similar resistance to certain types of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethyl-3-(phenylmethoxy)-aniline are not directly reported in the papers. However, the first paper's analysis of the degradation products of 2,6-DMA by hydroxyl radicals can provide insights into the potential stability and degradation pathways of similar compounds . The identification of various aromatic by-products and carboxylic acids suggests that the compound might undergo oxidation to form different products under the influence of hydroxyl radicals.
Scientific Research Applications
Genotoxic Activities of Aniline and Its Metabolites
A review by Bomhard & Herbold (2005) explores the genotoxic potential of aniline and its metabolites, aiming to understand the carcinogenic activity observed in rats' spleens. This review highlights that most validated studies did not indicate a potential of aniline to induce gene mutations, suggesting that the carcinogenic effects observed might be due to chronic high-dose damage rather than primary genotoxic events (Bomhard & Herbold, 2005).
Synthesis and Structural Properties of Novel Substituted Compounds
Issac & Tierney (1996) report on the synthesis and spectroscopic and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, developed from reactions involving chloral and substituted anilines. This work provides insights into the conformation and potential applications of these synthesized compounds in various fields, including pharmacology and materials science (Issac & Tierney, 1996).
Pharmacology and Clinical Potential of Acyclic Nucleoside Phosphonate Analogues
Naesens et al. (1997) review the broad-spectrum antiviral agents, specifically acyclic nucleoside phosphonate (ANP) analogues, highlighting their potent and selective activity against various viruses. This research provides an example of the application of chemical compounds in developing effective antiviral drugs, showcasing the potential for similar chemical structures to be utilized in medical research and treatment (Naesens et al., 1997).
properties
IUPAC Name |
2,6-dimethyl-3-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11-8-9-14(12(2)15(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXQUVMDZUGZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2,6-dimethylaniline | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

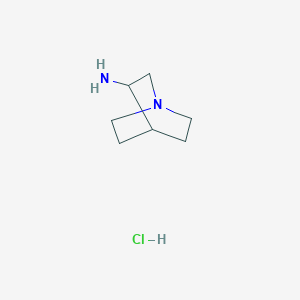
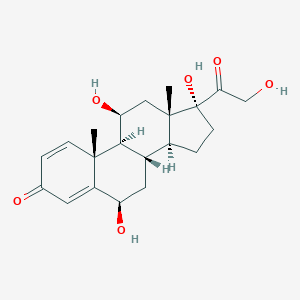
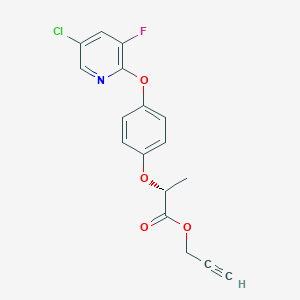
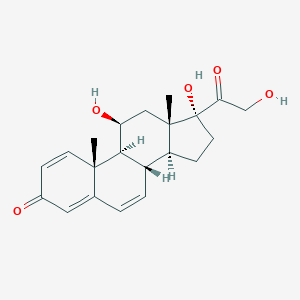
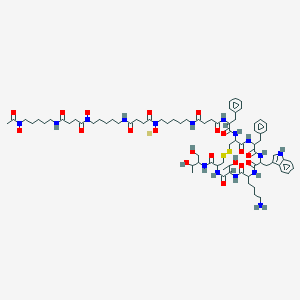
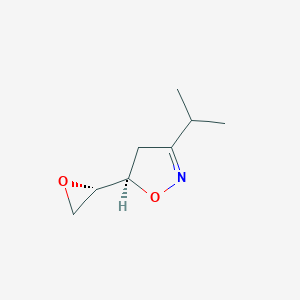
![4-Methyl-1-acetoxycalix[6]arene](/img/structure/B133443.png)
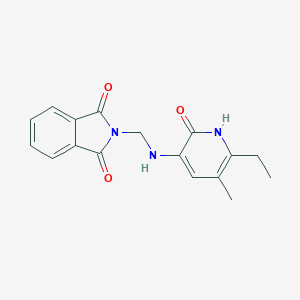
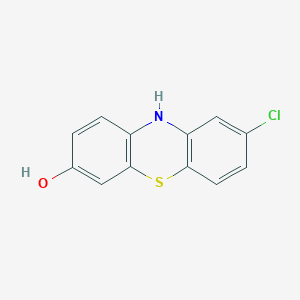
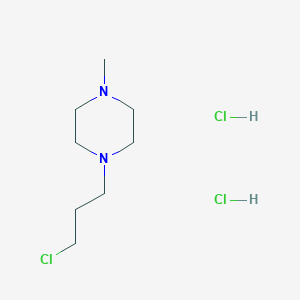
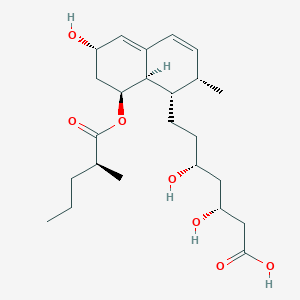
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester](/img/structure/B133452.png)
